molecular formula C21H16BrNO2 B11180054 N-(4-bromo-2-methylphenyl)-9H-xanthene-9-carboxamide

N-(4-bromo-2-methylphenyl)-9H-xanthene-9-carboxamide

Cat. No.: B11180054
M. Wt: 394.3 g/mol
InChI Key: YCPFEMNHQKECEN-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-9H-xanthene-9-carboxamide is a chemical compound that belongs to the class of xanthene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the bromo and methyl groups on the phenyl ring, along with the xanthene core, imparts unique properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 4-bromo-2-methylaniline with 9H-xanthene-9-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The xanthene core can participate in coupling reactions, forming larger molecular structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

    Coupling Reactions: Catalysts like palladium on carbon (Pd/C) and bases such as triethylamine (TEA) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, contributing to its anti-inflammatory properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-methylphenyl)-9H-xanthene-9-carboxamide is unique due to the presence of the xanthene core, which imparts distinct fluorescent properties. This makes it particularly valuable in biological imaging and as a fluorescent probe. Additionally, the combination of the bromo and methyl groups on the phenyl ring enhances its reactivity and potential therapeutic applications.

Properties

Molecular Formula

C21H16BrNO2

Molecular Weight

394.3 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C21H16BrNO2/c1-13-12-14(22)10-11-17(13)23-21(24)20-15-6-2-4-8-18(15)25-19-9-5-3-7-16(19)20/h2-12,20H,1H3,(H,23,24)

InChI Key

YCPFEMNHQKECEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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